(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromene core, which is known for its diverse biological activities, and is further functionalized with a sulfonamido group and a carboxamide moiety, enhancing its chemical reactivity and potential utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromene core, followed by the introduction of the sulfonamido and carboxamide groups through nucleophilic substitution and amide coupling reactions, respectively. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and various substituted chromenes, depending on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the chromene core can engage in π-π stacking interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(3,4-dimethoxybenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide
- 1,2-Cyclohexane dicarboxylic acid diisononyl ester
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, this compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chromene core is particularly notable for its potential therapeutic applications, setting it apart from other compounds with similar structural motifs.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-31-21-13-12-18(15-22(21)32-2)34(29,30)27-26-24-19(14-16-8-6-7-11-20(16)33-24)23(28)25-17-9-4-3-5-10-17/h3-15,27H,1-2H3,(H,25,28)/b26-24- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOPSFPFGHMSIH-LCUIJRPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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